3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid 3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 49545-20-2
VCID: VC0353378
InChI: InChI=1S/C14H13NO5S/c1-20-10-4-2-9(3-5-10)8-11-13(18)15(14(19)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8-
SMILES: COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O
Molecular Formula: C14H13NO5S
Molecular Weight: 307.32g/mol

3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

CAS No.: 49545-20-2

Main Products

VCID: VC0353378

Molecular Formula: C14H13NO5S

Molecular Weight: 307.32g/mol

3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid - 49545-20-2

CAS No. 49545-20-2
Product Name 3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
Molecular Formula C14H13NO5S
Molecular Weight 307.32g/mol
IUPAC Name 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
Standard InChI InChI=1S/C14H13NO5S/c1-20-10-4-2-9(3-5-10)8-11-13(18)15(14(19)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8-
Standard InChIKey VPSSWSIEPRFNFS-FLIBITNWSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O
SMILES COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O
Canonical SMILES COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O
PubChem Compound 1940556
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator